Cas no 2770545-84-9 (2-oxabicyclo2.2.1heptane-5-carboxylic acid)
2-oxabicyclo2.2.1heptane-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid
- 2-oxabicyclo2.2.1heptane-5-carboxylic acid
-
- Inchi: 1S/C7H10O3/c8-7(9)6-2-5-1-4(6)3-10-5/h4-6H,1-3H2,(H,8,9)
- InChI Key: AIJNUJGXQXSQOH-UHFFFAOYSA-N
- SMILES: C12CC(C(C(O)=O)C1)CO2
Experimental Properties
- Density: 1.310±0.06 g/cm3(Predicted)
- Boiling Point: 290.7±33.0 °C(Predicted)
- pka: 4.42±0.20(Predicted)
2-oxabicyclo2.2.1heptane-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28226369-1.0g |
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
2770545-84-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-28226369-0.05g |
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
2770545-84-9 | 0.05g |
$948.0 | 2023-09-09 | ||
| Enamine | EN300-28226369-0.1g |
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
2770545-84-9 | 0.1g |
$993.0 | 2023-09-09 | ||
| Enamine | EN300-28226369-0.25g |
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
2770545-84-9 | 0.25g |
$1038.0 | 2023-09-09 | ||
| Enamine | EN300-28226369-0.5g |
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
2770545-84-9 | 0.5g |
$1084.0 | 2023-09-09 | ||
| Enamine | EN300-28226369-1g |
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
2770545-84-9 | 1g |
$1129.0 | 2023-09-09 | ||
| Enamine | EN300-28226369-2.5g |
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
2770545-84-9 | 2.5g |
$2211.0 | 2023-09-09 | ||
| Enamine | EN300-28226369-5g |
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
2770545-84-9 | 5g |
$3273.0 | 2023-09-09 | ||
| Enamine | EN300-28226369-10g |
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
2770545-84-9 | 10g |
$4852.0 | 2023-09-09 |
2-oxabicyclo2.2.1heptane-5-carboxylic acid Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-oxabicyclo2.2.1heptane-5-carboxylic acid
Introduction to 2-oxabicyclo[2.2.1]heptane-5-carboxylic acid (CAS No. 2770545-84-9)
2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2770545-84-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This bicyclic lactone derivative possesses a unique structural framework that has garnered attention for its potential applications in drug discovery and material science. The molecule's rigid three-membered oxygen-containing ring fused to a five-membered carbon skeleton imparts distinct chemical properties, making it a valuable scaffold for synthetic chemists and biologists alike.
The structural motif of 2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is characterized by its high degree of strain, which can be exploited to develop novel molecular interactions with biological targets. Recent studies have highlighted the compound's utility as a building block in the synthesis of bioactive molecules, particularly in the design of protease inhibitors and kinase modulators. The carboxylic acid functionality at the 5-position provides a reactive handle for further derivatization, enabling the creation of libraries of compounds with tailored pharmacological profiles.
In the realm of medicinal chemistry, the bicyclic scaffold has been shown to enhance binding affinity and metabolic stability in drug candidates. The strained ring system of 2-oxabicyclo[2.2.1]heptane-5-carboxylic acid can mimic natural product scaffolds, which are often privileged structures in successful therapeutics. For instance, analogs of this compound have been investigated for their potential as antiviral agents, where the rigid bicyclic core contributes to favorable pharmacokinetic properties.
Recent advancements in computational chemistry have facilitated the exploration of 2-oxabicyclo[2.2.1]heptane-5-carboxylic acid as a lead compound for virtual screening campaigns. Molecular docking studies suggest that this molecule can interact with specific amino acid residues in protein targets, offering a rational basis for structure-based drug design. The carboxylic acid group serves as a key hydrogen bond acceptor, while the oxygen atom in the lactone ring can engage in polar interactions, enhancing binding specificity.
The synthesis of 2-oxabicyclo[2.2.1]heptane-5-carboxylic acid presents both challenges and opportunities for synthetic chemists. Traditional approaches involve cyclization reactions that require careful optimization to achieve high yields and enantiopurity. However, recent methodologies employing transition-metal-catalyzed reactions have provided more efficient routes to this scaffold, reducing the reliance on harsh conditions and improving scalability.
One particularly noteworthy application of 2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is in the development of chiral auxiliaries for asymmetric synthesis. The strained bicyclic system can be used to induce stereoselectivity in subsequent reactions, allowing for the efficient preparation of enantiomerically pure compounds that are crucial for pharmaceutical applications. This capability underscores the compound's versatility as a synthetic intermediate.
Biologically, 2-oxabicyclo[2.2.1]heptane-5-carboxylic acid has been explored for its potential role as an intermediate in metabolic pathways relevant to human health. While not yet established as a direct therapeutic agent, its structural features suggest that derivatives may modulate enzymatic activity or interfere with disease-related pathways. Ongoing research aims to elucidate these mechanisms further, potentially uncovering new therapeutic strategies.
The material properties of 2-oxabicyclo[2.2.1]heptane-5-carboxylic acid also warrant investigation beyond its biological applications. Studies indicate that this compound exhibits interesting physicochemical characteristics, such as solubility and thermal stability, which could make it useful in material science applications or as an additive in industrial processes.
In conclusion, 2-oxabicyclo[2.2.1]heptane-5-carboxylic acid (CAS No. 2770545-84-9) represents a promising compound with diverse potential applications across multiple scientific disciplines. Its unique structural features and reactivity make it an attractive candidate for further research in drug discovery, synthetic chemistry, and materials science.
2770545-84-9 (2-oxabicyclo2.2.1heptane-5-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)